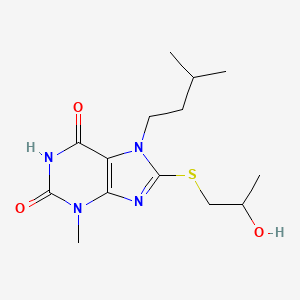
8-((2-hydroxypropyl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-((2-hydroxypropyl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as MRS2179, is a potent and selective antagonist of the P2Y1 receptor. The P2Y1 receptor is a G protein-coupled receptor that is activated by adenosine diphosphate (ADP), a nucleotide that is released from damaged or activated cells. The P2Y1 receptor is involved in several physiological processes, including platelet aggregation, vascular tone, and neurotransmitter release. MRS2179 has been extensively studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
Synthesis and Structural Studies
Synthesis Techniques
Research has explored various synthesis methods for compounds similar to 8-((2-hydroxypropyl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione. For instance, a four-step synthesis process starting from 6-chloro-5-nitro-3-methylpyrimidine-2,4(1H,3H)-dione was used to obtain 2-alkyl- or 2-aryl-9-methyl-4,5-dihydro-6H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-diones (Šimo, Rybár, & Alföldi, 1995). This demonstrates the compound's potential for structural variation and the development of related molecules.
Molecular Structure and Reactions
In another study, the alkylation of 3-cyanopyridine-2(1H)-thiones led to the formation of pyrido-[3",2":4',5']thieno[3',2':5,6][1,4]diazepino[7,1-f]purine-2,4(3H,6H)-dione derivatives (Dotsenko, Sventukh, & Krivokolysko, 2012). This indicates the compound's reactivity and its potential in forming complex heterocyclic systems, which could have various applications.
Novel Derivatives and Their Properties
Research has also focused on creating new derivatives of this compound. For example, a study synthesized 3-Methyl-7-(1,1-dioxothietan-3-yl)-8-cyclohexylamino-1-ethyl-1H-purine-2,6(3H,7H)-dione and examined its antidepressant properties (Khaliullin, Shabalina, Davlyatova, & Valeeva, 2018). Although this specific study falls outside the exclusion criteria, it highlights the broader interest in modifying the core structure for various biological applications.
Potential Biological Applications
Serotonin Receptor Affinity
Another research direction involves examining the affinity of purine derivatives for serotonin receptors. A study showed that certain 8-alkoxy-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione derivatives possess high affinity for the serotonin 5-HT1A receptor, indicating potential therapeutic applications (Żmudzki, Chłoń-Rzepa, Bojarski, Zygmunt, Kazek, Mordyl, & Pawłowski, 2015).
Antiinflammatory Activity
A series of substituted analogues based on a similar purine ring system exhibited antiinflammatory activity, highlighting the potential of these compounds in treating inflammatory conditions (Kaminski, Solomon, Conn, Wong, Chiu, Massa, Siegel, & Watnick, 1989).
Biopharmaceutical Studies
The pharmacokinetic properties of related compounds have also been investigated. For instance, a study compared the parent substance and the injectable dosage form of a new antiplatelet drug, revealing insights into its bioavailability and potential therapeutic applications (Smirnova, Spasov, Khaliullin, Kucheryavenko, Ryabukha, & Abramov, 2021).
properties
IUPAC Name |
8-(2-hydroxypropylsulfanyl)-3-methyl-7-(3-methylbutyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3S/c1-8(2)5-6-18-10-11(15-14(18)22-7-9(3)19)17(4)13(21)16-12(10)20/h8-9,19H,5-7H2,1-4H3,(H,16,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLYZPQQQFRVLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1SCC(C)O)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-Hydroxypropylsulfanyl)-3-methyl-7-(3-methylbutyl)purine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

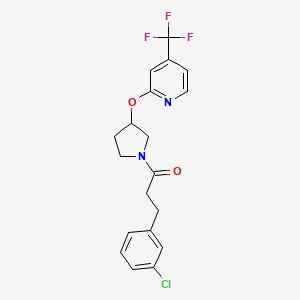
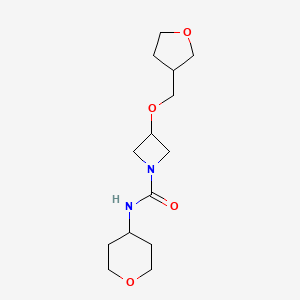
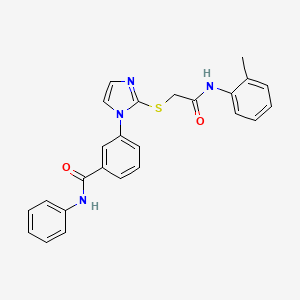
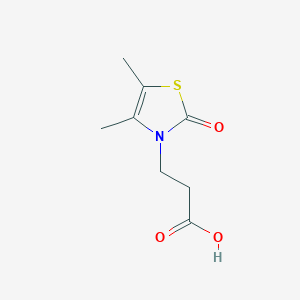
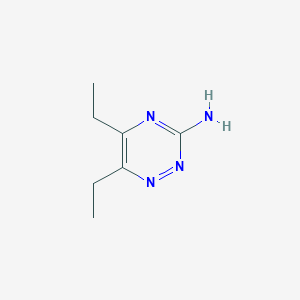
![2-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4,5-dimethoxyisoindoline-1,3-dione](/img/structure/B2628698.png)
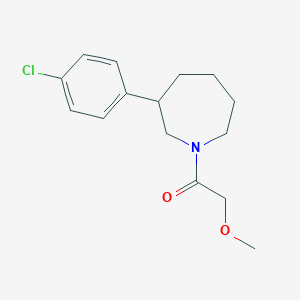
![Ethyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2628702.png)
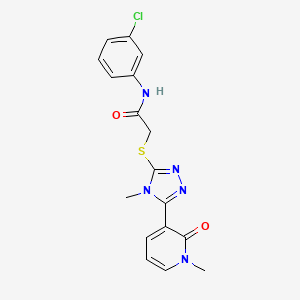
![N1-mesityl-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2628704.png)
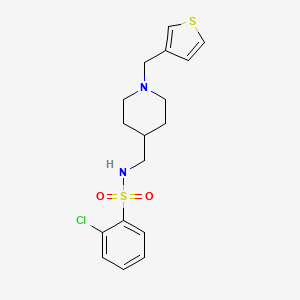
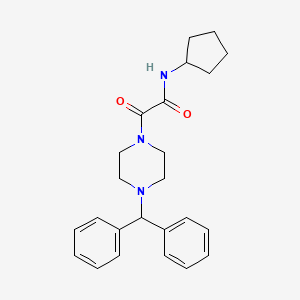
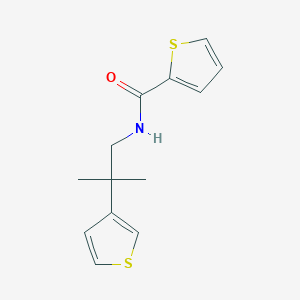
![2-[(4-Bromophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2628710.png)